Cas no 922701-28-8 (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

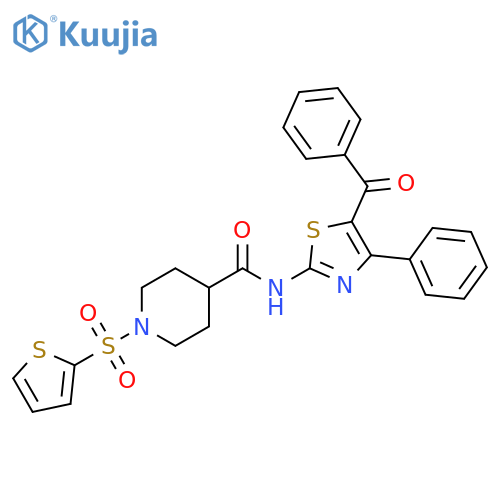

922701-28-8 structure

商品名:N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

CAS番号:922701-28-8

MF:C26H23N3O4S3

メガワット:537.673522233963

CID:5505556

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinecarboxamide, N-(5-benzoyl-4-phenyl-2-thiazolyl)-1-(2-thienylsulfonyl)-

- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

-

- インチ: 1S/C26H23N3O4S3/c30-23(19-10-5-2-6-11-19)24-22(18-8-3-1-4-9-18)27-26(35-24)28-25(31)20-13-15-29(16-14-20)36(32,33)21-12-7-17-34-21/h1-12,17,20H,13-16H2,(H,27,28,31)

- InChIKey: HUXAHIXYVGJPGD-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2SC=CC=2)(=O)=O)CCC(C(NC2=NC(C3=CC=CC=C3)=C(C(=O)C3=CC=CC=C3)S2)=O)CC1

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2727-0162-3mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-4mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-1mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-20mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-25mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-20μmol |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-10mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-2mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-40mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2727-0162-75mg |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

922701-28-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

922701-28-8 (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量